HO-PEG10-CH2COOtBu
Description
HO-PEG10-CH2COOtBu is a polyethylene glycol (PEG)-based PROTAC linker with the molecular formula C₂₆H₅₂O₁₃ and a molecular weight of 572.7 g/mol . It serves as a critical component in proteolysis-targeting chimeras (PROTACs), enabling the degradation of specific proteins via the ubiquitin-proteasome system. This compound features a hydroxyl (-OH) group at one terminus and a tert-butyl ester (-COOtBu) at the other, connected by a 10-unit PEG spacer. The PEG chain enhances water solubility and reduces steric hindrance, facilitating interactions between PROTAC components and cellular machinery .
This compound is commercially available in solid/powder form with ≥95% purity and requires storage at -20°C to maintain stability . Its applications are restricted to research, particularly in targeted protein degradation for cancer, neurodegenerative diseases, and inflammatory disorders.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13/c1-26(2,3)39-25(28)24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-27/h27H,4-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFHRQKWXYGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG10-CH2COOtBu involves the reaction of polyethylene glycol with a carboxyl group protected by a t-butyl ester. The reaction typically occurs under mild conditions to avoid the decomposition of the t-butyl group. The hydroxyl group of polyethylene glycol reacts with the carboxyl group to form an ester linkage .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves the use of catalysts to speed up the reaction and purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The t-butyl protected carboxyl group can be deprotected under acidic or basic conditions to yield the free carboxyl group.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can also undergo etherification reactions with alkyl halides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Esterification: Carboxylic acids and acid catalysts (e.g., sulfuric acid).
Etherification: Alkyl halides and bases (e.g., sodium hydride).
Major Products:
Hydrolysis: Free carboxyl group.
Esterification: Ester derivatives.
Etherification: Ether derivatives.
Scientific Research Applications
Drug Delivery Systems
Overview:
HO-PEG10-CH2COOtBu serves as a crucial component in drug delivery systems due to its biocompatibility and ability to enhance the solubility and stability of therapeutic agents. Its PEGylated structure allows for prolonged circulation time in the bloodstream, reducing immunogenicity and toxicity.
Case Studies:
- Targeted Delivery of RNA Therapeutics: Recent studies have shown that PEG10 can be engineered to selectively package RNA molecules for targeted delivery. This approach utilizes the unique properties of PEG10 to form protective capsules around therapeutic RNA, enhancing their stability and cellular uptake .
- Endogenous Virus-Like Particles (eVLPs): this compound has been utilized in the engineering of eVLPs for delivering antigens and adjuvants. A study demonstrated that PEG10-modified eVLPs could effectively transport liver cancer-specific neoantigens, significantly activating immune responses and regulating tumor microenvironments .
Vaccine Development
Overview:
The use of this compound in vaccine formulations has been revolutionary, particularly in enhancing the efficacy of peptide vaccines through improved antigen delivery mechanisms.
Case Studies:
- Peptide Vaccine Delivery: In a notable application, researchers engineered PEG10 to assemble with specific antigens into eVLPs. These eVLPs were modified with CpG oligonucleotides to enhance dendritic cell targeting and induce robust immune responses. The results indicated a significant antitumor effect in hepatocellular carcinoma models .
Therapeutic Targeting
Overview:
this compound is being explored as a therapeutic target in various cancers. Its expression levels correlate with drug resistance mechanisms, making it a candidate for combination therapies.
Case Studies:
- Overcoming Drug Resistance: Research has identified that high expression levels of PEG10 are associated with resistance to CDK4/6 inhibitors in breast cancer cells. Targeting PEG10 with siRNA showed synergistic effects when combined with these inhibitors, leading to reduced cell proliferation and enhanced therapeutic efficacy .
Gene Therapy Applications
Overview:
The ability of this compound to package nucleic acids opens avenues for gene therapy applications, particularly in delivering CRISPR-Cas9 systems for genome editing.
Case Studies:
Mechanism of Action
The mechanism of action of HO-PEG10-CH2COOtBu involves its ability to increase the solubility and stability of molecules it is attached to. The polyethylene glycol spacer forms a hydrophilic barrier around the molecule, preventing aggregation and enhancing solubility. The hydroxyl group allows for further chemical modifications, enabling the compound to be used in various applications .
Comparison with Similar Compounds
Key Observations:
PEG Chain Length :
- Longer PEG chains (e.g., H2N-PEG24-CH2CH2COOtBu) increase hydrophilicity and molecular weight, which may reduce cellular uptake efficiency but improve solubility .
- Shorter chains (e.g., HO-PEG7-CH2COOtBu) offer reduced steric hindrance, advantageous for small-molecule conjugation .
Terminal Groups: Hydroxyl (-OH): Enables further derivatization (e.g., this compound) for covalent bonding with target molecules . Amino (-NH₂): Provides nucleophilic reactivity for coupling with carboxyl or activated ester groups (e.g., H2N-PEG24-CH2CH2COOtBu) .
Protective Groups :
- The tert-butyl ester (-COOtBu) in this compound is acid-labile, allowing controlled release of carboxylic acid (-COOH) under acidic conditions .
- Compounds like HO-PEG10-tBu emphasize this property for pH-sensitive drug delivery systems .
Application-Specific Performance
Biological Activity
HO-PEG10-CH2COOtBu, also known as Hydroxy-PEG10-CH2-Boc, is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is pivotal in drug development, specifically in enhancing the efficacy of targeted therapies by facilitating the degradation of specific proteins within cells. This article explores the biological activity of this compound, detailing its mechanisms, applications, and supporting research findings.
This compound operates primarily through its role as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG component enhances solubility and bioavailability, while the t-butyl carbamate (tBu) moiety contributes to the stability and interaction with target proteins.
Key Mechanisms:
- Target Protein Degradation: By linking E3 ligases to target proteins, this compound promotes selective degradation.
- Improved Pharmacokinetics: The PEG chain improves solubility and circulation time in biological systems.
- Reduced Off-target Effects: The specificity of PROTACs minimizes unintended interactions, enhancing therapeutic efficacy.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its effects on cell proliferation, apoptosis, and specific signaling pathways.
Case Studies
- Cell Proliferation and Viability:
- Apoptosis Induction:
- Signaling Pathways:
Data Tables
The following table summarizes key findings from studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
